molecular formula C22H21BrN2O3 B250750 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide

Katalognummer: B250750
Molekulargewicht: 441.3 g/mol
InChI-Schlüssel: MRMJKZWMZRWDQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in cancer cell growth and survival. In

Wirkmechanismus

BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BRD4 binds to acetylated histones, which are important for the activation of gene transcription. In cancer cells, BRD4 is often overexpressed, leading to increased gene expression and cell proliferation. 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide inhibits the activity of BRD4 by binding to its bromodomain, preventing it from binding to acetylated histones and activating gene transcription. This leads to a reduction in gene expression and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on cancer cell growth and survival in preclinical studies. The compound has been tested in various cancer cell lines, including leukemia, lymphoma, and solid tumors, and it has shown promising results in inducing cancer cell death. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide has several advantages for lab experiments, including its potent inhibitory effects on cancer cell growth and survival, its specificity for BRD4, and its ability to induce cancer cell death. However, the compound also has some limitations, including its low solubility in aqueous solutions, which may limit its use in in vivo studies. In addition, the compound may have off-target effects on other proteins, which may complicate its use in some experiments.

Zukünftige Richtungen

There are several future directions for research on 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide. One potential direction is to explore its therapeutic potential in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate its effects on other diseases, such as inflammatory or autoimmune diseases. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound, which will be important for its development as a therapeutic agent.

Synthesemethoden

The synthesis of 4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide involves several steps, including the reaction of 4-bromo-3-methoxynaphthalene-2-carboxylic acid with butanoyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylboronic acid to form the corresponding boronic acid, which is then coupled with 3-methoxyaniline in the presence of a palladium catalyst to form the final product. The synthesis of this compound has been reported in several scientific publications, and the compound has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide has been studied for its potential therapeutic applications in cancer treatment. The compound has been found to inhibit the activity of BRD4, which is a key regulator of gene expression in cancer cells. Inhibition of BRD4 activity has been shown to reduce the growth and survival of cancer cells, making it a promising target for cancer therapy. This compound has been tested in preclinical studies in various cancer cell lines, and it has shown promising results in inhibiting cancer cell growth and inducing cancer cell death.

Eigenschaften

Molekularformel

C22H21BrN2O3

Molekulargewicht

441.3 g/mol

IUPAC-Name

4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C22H21BrN2O3/c1-3-6-19(26)24-15-9-11-16(12-10-15)25-22(27)18-13-14-7-4-5-8-17(14)20(23)21(18)28-2/h4-5,7-13H,3,6H2,1-2H3,(H,24,26)(H,25,27)

InChI-Schlüssel

MRMJKZWMZRWDQU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

Kanonische SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.